molecular formula C9H10F6O2Si B14446670 2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-3-[(trimethylsilyl)oxy]- CAS No. 73774-99-9

2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-3-[(trimethylsilyl)oxy]-

Cat. No.: B14446670
CAS No.: 73774-99-9
M. Wt: 292.25 g/mol
InChI Key: PDSNQLMEMHJZHD-UHFFFAOYSA-N
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Description

2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-3-[(trimethylsilyl)oxy]- is a unique organic compound characterized by its cyclobutenone core, substituted with trifluoromethyl and trimethylsilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-3-[(trimethylsilyl)oxy]- typically involves radical trifluoromethylation. This process includes the generation of carbon-centered radical intermediates, which are then reacted with trifluoromethylating agents . The reaction conditions often require the presence of radical initiators and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-3-[(trimethylsilyl)oxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The trifluoromethyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peroxides, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-3-[(trimethylsilyl)oxy]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialized materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-3-[(trimethylsilyl)oxy]- involves its interaction with molecular targets through its reactive functional groups. The trifluoromethyl and trimethylsilyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. These interactions can affect molecular pathways, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-: Lacks the trimethylsilyl group, affecting its reactivity and applications.

    2-Cyclobuten-1-one, 3-[(trimethylsilyl)oxy]-: Lacks the trifluoromethyl groups, resulting in different chemical properties and uses.

    Cyclobutenone derivatives: Various derivatives with different substituents can be compared based on their reactivity and applications.

Uniqueness

2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-3-[(trimethylsilyl)oxy]- is unique due to the presence of both trifluoromethyl and trimethylsilyl groups, which impart distinct chemical properties

Properties

CAS No.

73774-99-9

Molecular Formula

C9H10F6O2Si

Molecular Weight

292.25 g/mol

IUPAC Name

4,4-bis(trifluoromethyl)-3-trimethylsilyloxycyclobut-2-en-1-one

InChI

InChI=1S/C9H10F6O2Si/c1-18(2,3)17-6-4-5(16)7(6,8(10,11)12)9(13,14)15/h4H,1-3H3

InChI Key

PDSNQLMEMHJZHD-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=CC(=O)C1(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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